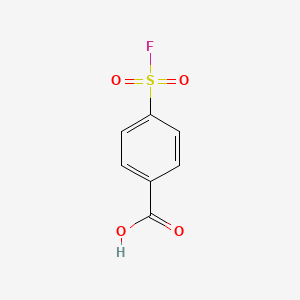

Acide 4-(fluorosulfonyl)benzoïque

Vue d'ensemble

Description

4-(Fluorosulfonyl)benzoic acid (FSBA) is a fluorinated benzoic acid derivative used in a variety of scientific research applications. It has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. FSBA is a versatile reagent that is used in a variety of chemical reactions, and can be used to synthesize a variety of compounds. The unique properties of FSBA make it an ideal reagent for a variety of scientific research applications.

Applications De Recherche Scientifique

Analogue de substrat xénobiotique

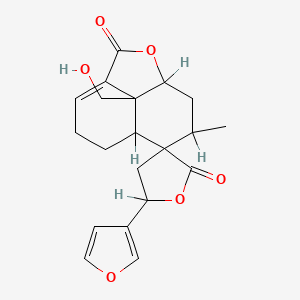

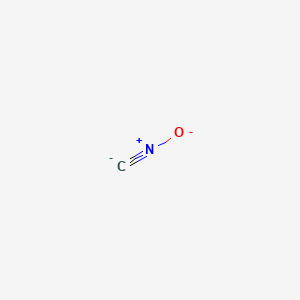

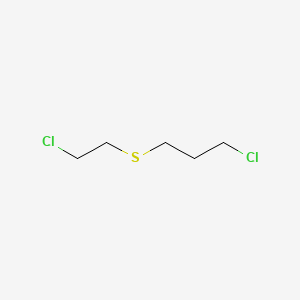

L'acide 4-(fluorosulfonyl)benzoïque agit comme un analogue de substrat xénobiotique. Lorsqu'il est incubé avec l'isozyme 4-4 de la glutathion S-transférase du foie de rat, il entraîne une inactivation dépendante du temps de l'enzyme {svg_1} {svg_2}.

Étiquette d'affinité de la glutathion S-transférase

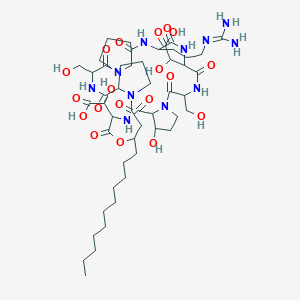

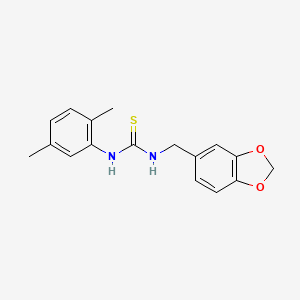

Ce composé a été utilisé comme étiquette d'affinité de la glutathion S-transférase dimérique de classe pi du poumon de porc {svg_3}. Cette application est particulièrement utile pour étudier la structure et la fonction de cette enzyme.

Inhibition enzymatique covalente

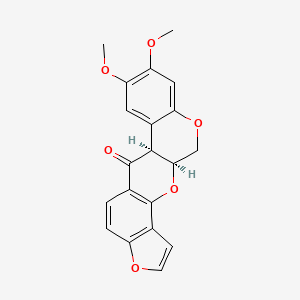

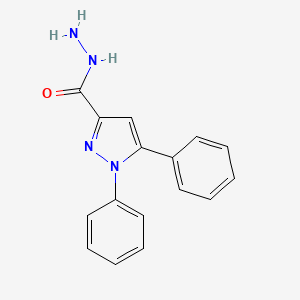

Les sondes au fluorure de sulfonyle, telles que l'this compound, ont trouvé une utilité significative dans des domaines tels que l'inhibition enzymatique covalente {svg_4}. Elles modifient non seulement les sérines réactives, mais également les résidus de thréonine, de lysine, de tyrosine, de cystéine et d'histidine spécifiques au contexte {svg_5}.

Identification et validation des cibles

On pense que les sondes au fluorure de sulfonyle trouveront une plus grande utilité dans l'identification et la validation des cibles {svg_6}. Elles peuvent aider à comprendre l'interaction entre un médicament et sa cible, aidant ainsi à la découverte et au développement de médicaments {svg_7}.

Cartographie des sites de liaison enzymatiques, des substrats et des interactions protéine-protéine

Les sondes au fluorure de sulfonyle peuvent être utilisées pour cartographier les sites de liaison enzymatiques, les substrats et les interactions protéine-protéine {svg_8}. Cela peut fournir des informations précieuses sur les aspects structurels et fonctionnels des protéines.

Catalyseur dans les polymérisations radicalaires vivantes

L'this compound peut être utilisé comme réactif chimique pour catalyser les polymérisations radicalaires vivantes {svg_9}. Cette application est particulièrement utile dans le domaine de la chimie des polymères.

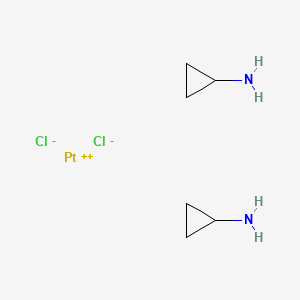

Préparation d'un catalyseur d'hydrogénation par transfert lié à un polymère

Ce composé peut être utilisé dans la préparation d'un catalyseur d'hydrogénation par transfert lié à un polymère {svg_10}. Cela peut être utile dans diverses réactions chimiques où l'hydrogénation est requise.

Synthèse de la 4-(carboxyméthyl-sulfamoyl)-benzoyladénosine

L'this compound peut être utilisé comme réactif dans la synthèse de la 4-(carboxyméthyl-sulfamoyl)-benzoyladénosine {svg_11}. Ce composé peut avoir des applications potentielles en chimie médicinale.

Mécanisme D'action

Target of Action

The primary target of 4-(Fluorosulfonyl)benzoic acid is the 4-4 isozyme of rat liver glutathione S-transferase

Mode of Action

4-(Fluorosulfonyl)benzoic acid acts as a xenobiotic substrate analogue . It interacts with its target enzyme, leading to a time-dependent inactivation of the enzyme . This suggests that the compound binds to the enzyme and modifies it, thereby inhibiting its activity.

Biochemical Pathways

The inactivation of the glutathione S-transferase enzyme by 4-(Fluorosulfonyl)benzoic acid affects the glutathione pathway . This pathway is responsible for the detoxification of harmful substances, and its disruption can lead to an accumulation of these substances, potentially causing cellular damage.

Result of Action

The result of the action of 4-(Fluorosulfonyl)benzoic acid is the inactivation of the 4-4 isozyme of rat liver glutathione S-transferase . This leads to a disruption in the detoxification of xenobiotics, potentially leading to an accumulation of harmful substances in the body.

Safety and Hazards

4-(Fluorosulfonyl)benzoic acid is known to cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is advised not to breathe dust, fume, gas, mist, vapors, or spray .

Relevant Papers The paper “Sulfonyl fluorides as privileged warheads in chemical biology” discusses the use of sulfonyl fluoride probes in chemical biology . It describes the application of sulfonyl fluoride probes across various areas of research and explores new approaches that could further enhance the chemical biology toolkit .

Analyse Biochimique

Biochemical Properties

4-(Fluorosulfonyl)benzoic acid plays a significant role in biochemical reactions, particularly as an affinity label for certain enzymes. It has been shown to interact with the dimeric pig lung pi class glutathione S-transferase, resulting in the time-dependent inactivation of the enzyme . This interaction suggests that 4-(Fluorosulfonyl)benzoic acid targets specific sites on the enzyme, leading to its inactivation. Additionally, the compound has been used to study protein-protein interactions and enzyme binding sites, highlighting its utility in biochemical research .

Cellular Effects

The effects of 4-(Fluorosulfonyl)benzoic acid on various cell types and cellular processes are profound. It has been observed to modify and label proteins, thereby influencing cell function. The compound’s ability to inactivate enzymes such as glutathione S-transferase suggests that it can impact cellular metabolism and detoxification pathways . Furthermore, 4-(Fluorosulfonyl)benzoic acid may affect cell signaling pathways and gene expression by modifying key proteins involved in these processes .

Molecular Mechanism

At the molecular level, 4-(Fluorosulfonyl)benzoic acid exerts its effects through covalent modification of specific amino acid residues in target proteins. The compound’s fluorosulfonyl group reacts with nucleophilic residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine, leading to enzyme inhibition or activation . This covalent binding alters the protein’s structure and function, resulting in changes in gene expression and cellular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Fluorosulfonyl)benzoic acid have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under experimental conditions, allowing for prolonged studies Long-term exposure to 4-(Fluorosulfonyl)benzoic acid may lead to sustained enzyme inactivation and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-(Fluorosulfonyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may selectively inactivate target enzymes without causing significant toxicity . At higher doses, 4-(Fluorosulfonyl)benzoic acid can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

4-(Fluorosulfonyl)benzoic acid is involved in metabolic pathways that include interactions with enzymes such as glutathione S-transferase. The compound’s ability to inactivate this enzyme suggests that it can influence the detoxification processes in cells . Additionally, 4-(Fluorosulfonyl)benzoic acid may affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, 4-(Fluorosulfonyl)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of 4-(Fluorosulfonyl)benzoic acid within cells is crucial for its activity and function, as it determines the compound’s accessibility to target proteins .

Subcellular Localization

The subcellular localization of 4-(Fluorosulfonyl)benzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it ensures that 4-(Fluorosulfonyl)benzoic acid reaches its intended targets within the cell . The compound’s ability to modify proteins in specific subcellular locations highlights its potential as a tool for studying cellular processes and protein functions .

Propriétés

IUPAC Name |

4-fluorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUJJHDCOUPERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196533 | |

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

455-26-5 | |

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(fluorosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-FSB interact with glutathione S-transferases, and what are the downstream effects?

A: 4-FSB acts as an affinity label for GSTs. It mimics xenobiotic substrates and binds within the enzyme's active site, near the glutathione binding site [, , ]. This proximity allows 4-FSB to react with specific tyrosine residues, forming a covalent bond and irreversibly inactivating the enzyme. Studies utilizing 4-FSB have revealed that Tyr7 and Tyr106 in pig lung GST pi [] and Tyr115 in rat liver GST 4-4 [] are critical for substrate binding and, in some cases, catalytic activity.

Q2: Does modification of GSTs by 4-FSB completely abolish enzyme activity?

A: Not necessarily. The extent of inactivation depends on the specific GST isozyme and the substrate used in the assay. For example, modification of rat liver GST 1-1 by 4-FSB leads to a partial loss of activity (around 65% inactivation) when assayed with 1-chloro-2,4-dinitrobenzene []. Interestingly, the modification does not significantly alter the enzyme's affinity for glutathione or various substrates, suggesting that Tyr8 in this isozyme, while important for facilitating glutathione ionization, is not absolutely essential for activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)

![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)